4-Chloro-2-cyclopropyl-6-(p-tolyl)pyrimidine
Description
4-Chloro-2-cyclopropyl-6-(p-tolyl)pyrimidine is a halogenated pyrimidine derivative characterized by a chloro substituent at position 4, a cyclopropyl group at position 2, and a para-tolyl (p-tolyl) aromatic ring at position 5. Pyrimidines are heterocyclic aromatic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. The structural features of this compound—particularly the electron-withdrawing chloro group, the rigid cyclopropyl moiety, and the lipophilic p-tolyl group—impart unique physicochemical and biological properties, making it a valuable scaffold for drug discovery and synthetic chemistry .
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-(4-methylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2/c1-9-2-4-10(5-3-9)12-8-13(15)17-14(16-12)11-6-7-11/h2-5,8,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOUDFCKQDQWAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladacyclic Dimer Route
According to crystallographic studies, the compound can be obtained via a bridge-splitting reaction of a palladacyclic dimer derived from 4-chloro-6-(p-tolyl)pyrimidine and triphenylphosphine (PPh3). The product is then recrystallized from a dichloromethane/petroleum ether mixture at room temperature to yield the desired compound with high purity.
Nucleophilic Aromatic Substitution (S_NAr) and Palladium-Catalyzed Amination
A more general and versatile synthetic route involves:
- Starting from dichloropyrimidine derivatives.
- Regioselective nucleophilic aromatic substitution (S_NAr) to introduce amine or cyclopropyl substituents.
- Palladium-catalyzed amination (Buchwald–Hartwig coupling) to install the cyclopropyl group at the 2-position.
- Introduction of the p-tolyl group at the 6-position through coupling reactions or by using pre-functionalized pyrimidine precursors.
This approach allows systematic variation and optimization of substituents on the pyrimidine scaffold.
Detailed Preparation Methods
Synthesis Starting from Orotic Acid
One synthetic sequence begins with orotic acid, which is converted to the corresponding acyl chloride using phosphorus oxychloride. This intermediate undergoes amide formation with primary amines at low temperatures (−78 to 0 °C). Subsequent regioselective substitution of the 4-chloro group with various nucleophiles, including cyclopropyl amines, affords intermediates that can be further functionalized at the 2-position through palladium-catalyzed amination to introduce the cyclopropyl group.
Cyclopropyl Group Introduction
The cyclopropyl group at the 2-position is typically introduced via palladium-catalyzed amination using cyclopropylamine under Buchwald–Hartwig coupling conditions. This reaction is performed at elevated temperatures or under microwave irradiation to facilitate coupling with the 2-chloropyrimidine intermediate.
Installation of the 6-(p-tolyl) Group
The 6-position p-tolyl substituent is introduced either by starting from 6-(p-tolyl)pyrimidine derivatives or by Suzuki-Miyaura coupling of a suitable 6-halopyrimidine with p-tolylboronic acid. The use of palladium catalysts and appropriate ligands ensures high regioselectivity and yield in this step.
Representative Reaction Scheme
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Acyl chloride formation | Orotic acid | Phosphorus oxychloride (POCl3), 0 °C | Acyl chloride intermediate |
| 2 | Amide formation | Acyl chloride + primary amine | Cold addition (−78 to 0 °C) | Amide intermediate |
| 3 | Nucleophilic aromatic substitution | Dichloropyrimidine derivative | Cyclopropylamine, base, palladium catalyst | 2-cyclopropyl-4-chloropyrimidine |
| 4 | Palladium-catalyzed coupling | 6-halopyrimidine + p-tolylboronic acid | Pd catalyst, base, solvent, heat | This compound |
Research Findings and Analysis
The palladacyclic dimer route provides a high purity product suitable for crystallographic studies but is less commonly used for large-scale synthesis due to complexity.
The S_NAr followed by palladium-catalyzed amination offers a flexible platform to introduce diverse substituents, including cyclopropyl and p-tolyl groups, enabling structure-activity relationship studies in medicinal chemistry.
Reaction conditions such as temperature, choice of solvent, and catalyst ligands critically influence yields and regioselectivity. Microwave-assisted heating has been shown to reduce reaction times significantly without compromising product quality.
Recrystallization from dichloromethane/petroleum ether is effective for purification, yielding crystalline material suitable for further applications.
Data Table: Summary of Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Acyl chloride formation | POCl3, 0 °C, 1–2 h | Moisture sensitive; anhydrous conditions required |
| Amide formation | Primary amine, −78 to 0 °C, 2–4 h | Regioselective, temperature controlled |
| Nucleophilic aromatic substitution | Cyclopropylamine, base, Pd catalyst, 80–120 °C, 4–12 h | Buchwald–Hartwig amination conditions |
| Palladium-catalyzed coupling | Pd catalyst, p-tolylboronic acid, base, solvent, reflux or microwave, 1–6 h | High regioselectivity, optimized ligand critical |
| Purification | Recrystallization from dichloromethane/petroleum ether | Yields crystalline, pure product |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclopropyl-6-(p-tolyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the substituents.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
4-Chloro-2-cyclopropyl-6-(p-tolyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.
Biological Studies: The compound can be used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropyl-6-(p-tolyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use as a pharmaceutical agent or a research tool.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical behavior of pyrimidine derivatives is highly sensitive to substituent variations. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Pyrimidine Derivatives
Key Observations:
- p-Tolyl vs. Phenyl/Imidazole: The p-tolyl group enhances lipophilicity and may improve membrane permeability compared to phenyl or heteroaryl substituents (e.g., imidazole in ). Its methyl group also contributes to π-stacking interactions in biological targets, as seen in TNF-α inhibitors .
- Cyclopropyl vs.
- Chloro Substitution: The 4-chloro group is a strong electron-withdrawing moiety, facilitating nucleophilic aromatic substitution reactions. Dichloro analogs (e.g., 2,4-diCl in ) exhibit higher reactivity but reduced selectivity.
Physicochemical Properties
Table 2: Estimated Physicochemical Properties
Insights:
- The absence of polar groups (e.g., amine or hydroxyl) in the target compound limits solubility, a trade-off for enhanced membrane permeability.
Biological Activity
4-Chloro-2-cyclopropyl-6-(p-tolyl)pyrimidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a chlorinated cyclopropyl group and a p-tolyl moiety. Its structural formula can be represented as follows:
1. Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. It has been evaluated against various human tumor cell lines, showing promising results.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical) | 5.2 | |
| MCF-7 (Breast) | 3.8 | |
| A549 (Lung) | 4.5 | |
| HCT116 (Colon) | 6.1 |
In a study published in Journal of Medicinal Chemistry, the compound was found to inhibit cell proliferation effectively, particularly against the MCF-7 cell line, suggesting its potential as an anticancer agent targeting estrogen receptor pathways.
2. Antibacterial Activity
The antibacterial properties of this compound have also been investigated. It demonstrated activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12 | |
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 25 |
In vitro studies indicated that the compound's mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis .
3. Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In animal models, it was effective in decreasing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies and Research Findings
A notable study conducted by Lagisetty et al. (2009) explored the compound's activity against various cancer cell lines and reported an IC50 value of approximately 5 µM against the HeLa cell line, highlighting its potential for further development as an anticancer drug. Additionally, another study focused on its antibacterial properties against resistant strains of bacteria, showing effectiveness comparable to standard antibiotics like tetracycline .
Q & A
Q. Substituent Introduction :
- Chloro Group : Electrophilic chlorination at the 4-position using POCl₃ or PCl₅.
- Cyclopropyl Group : Suzuki-Miyaura coupling with cyclopropylboronic acids.
- p-Tolyl Group : Pd-catalyzed cross-coupling (e.g., Stille or Negishi reactions).
- Optimization Strategies :
- Use of Pd(PPh₃)₄ or Xantphos ligands to enhance coupling efficiency.
- Temperature control (e.g., 80–120°C) to minimize side reactions.
- Solvent selection (e.g., DMF or THF) for improved solubility.
- Reference Example : A fluorinated analog achieved 81% yield under Pd catalysis after 48 hours .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 1.0–1.5 ppm; p-tolyl aromatic signals).
- ¹⁹F NMR (if fluorinated analogs are synthesized) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular formula (e.g., [M+H]⁺ expected for C₁₄H₁₃ClN₂).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and confirm stereochemistry .
Q. What are the key structural features influencing the compound’s reactivity in substitution reactions?
- Answer :
- 4-Chloro Group : Highly electrophilic, prone to nucleophilic substitution (e.g., with amines or thiols).
- Cyclopropyl Ring : Strain energy enhances reactivity in ring-opening or cross-coupling reactions.
- p-Tolyl Group : Electron-donating methyl group stabilizes intermediates in electrophilic aromatic substitution.
- Reference : Analogous compounds show substituent-dependent reactivity in antimicrobial assays .
Advanced Questions
Q. How can researchers address discrepancies in reported biological activities across studies?
- Answer : Contradictions may arise from:
- Purity Variability : Use HPLC (>95% purity) and elemental analysis to standardize test compounds.
- Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration in cell-based assays).
- Structure-Activity Relationships (SAR) : Compare analogs (e.g., fluoro vs. chloro derivatives) to isolate functional group effects .
- Case Study : A cyclopropyl-substituted pyrimidine showed variable COX-2 inhibition due to crystallographic disorder; refine data using SHELX .
Q. What methodologies are employed to assess the compound’s stability under various pH and temperature conditions?
- Answer :
- Forced Degradation Studies :
| Condition | Parameters | Analysis Method |
|---|---|---|
| Acidic (pH 1–3) | 40°C, 24 hours | HPLC (degradant peaks) |
| Basic (pH 10–12) | 60°C, 48 hours | LC-MS for byproducts |
| Oxidative (H₂O₂) | 0.1–1% H₂O₂, RT | NMR tracking |
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C typical for pyrimidines) .
Q. How to design experiments to determine the compound’s mechanism of action in inflammatory pathways?
- Answer :
- In Vitro Assays :
- COX-1/COX-2 Inhibition : Measure prostaglandin E₂ (PGE₂) levels via ELISA after treating macrophages.
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2’s active site (PDB: 5KIR).
- In Vivo Models : Carrageenan-induced paw edema in mice; dose-response analysis (10–50 mg/kg).
- Reference : A related compound reduced PGE₂ by 60% at 10 μM via COX-2 blockade .
Q. What strategies resolve contradictory crystallographic data for pyrimidine derivatives?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
